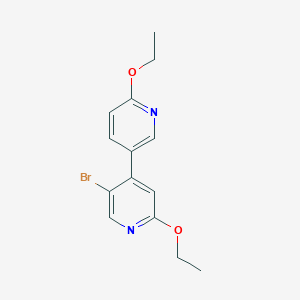

5-Bromo-2,2'-diethoxy-4,5'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,2'-diethoxy-4,5'-bipyridine is a chemical compound that is part of the bipyridine family, which are known for their ability to coordinate with metals and form complexes. This particular derivative has been synthesized and studied for its potential applications in various fields, including materials science and coordination chemistry.

Synthesis Analysis

The synthesis of 5-bromo-2,2'-bipyridine derivatives has been achieved through different methods. One approach involves Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or the corresponding 5-alkyl-2-trimethylstannylpyridine, which is obtained via regioselective zincation of a 3-alkylpyridine . Another method includes the scalable synthesis of 5,5'-dibromo-2,2'-bipyridine from inexpensive starting materials, which can be further functionalized through metal-catalyzed coupling reactions . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides have been reported .

Molecular Structure Analysis

The molecular structure of 5-bromo-2,2'-diethoxy-4,5'-bipyridine is not directly discussed in the provided papers. However, the structure of related bipyridine compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined by single-crystal X-ray diffraction . These studies are crucial for understanding the coordination properties and reactivity of such compounds.

Chemical Reactions Analysis

The brominated bipyridines are versatile intermediates for further chemical transformations. They can undergo functionalization through Stille couplings to produce various substituted bipyridines . The reactivity of bromine atoms in these compounds is also significant, as demonstrated by the preparation of different substituted pyridines through reactions with nucleophiles such as ammonia or sodium ethylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,2'-diethoxy-4,5'-bipyridine are not explicitly detailed in the provided papers. However, the properties of brominated bipyridines in general, such as their coordination behavior, are well-documented. These compounds exhibit excellent coordination properties, making them suitable for constructing complex molecular architectures and functional materials . The thermal and luminescence properties of related lanthanide complexes have also been studied, indicating the potential of these compounds in materials science applications .

Scientific Research Applications

Synthesis and Molecular Rod Preparation

5-Bromo-2,2'-diethoxy-4,5'-bipyridine is utilized in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are significant for the preparation of metal-complexing molecular rods, achieved through Stille coupling reactions. The yields of these coupling reactions range from 70 to 90%, indicating their efficiency in producing these complex molecules (Schwab, Fleischer, & Michl, 2002).

Preparation of Functional Ligands

The compound plays a role in the synthesis of flexible polydentate ligands, where it acts as a building block. The preparation involves multiple steps, including the Krohnke protocol, radical bromination, and nucleophilic substitutions. This process is crucial for producing multifunctionalized bipyridine ligands, which have broad applications in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2002).

Role in Supramolecular Assemblies

5-Bromo-2,2'-diethoxy-4,5'-bipyridine serves as a fundamental component in the creation of supramolecular networks. Its ability to form hydrogen bonds and engage in π–π stacking interactions contributes to the assembly of complex structures, which have potential applications in materials science and nanotechnology (Wu, Ren, Zhang, & Wang, 2018).

Synthesis of Chiral Bipyridine Derivatives

The compound is instrumental in the synthesis of C2-symmetric 2,2'-bipyridine, derived from glucose. This process highlights its importance in creating chiral molecules, which are crucial in the development of asymmetric catalysts and enantioselective reactions (Peterson & Dalley, 1996).

Thermotropic Liquid Crystal Formation

5-Bromo-2,2'-diethoxy-4,5'-bipyridine is used to create mesomorphic compounds that exhibit various liquid crystalline phases. These phases have been studied using techniques like polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction, contributing to the field of liquid crystal research (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).

properties

IUPAC Name |

5-bromo-2-ethoxy-4-(6-ethoxypyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDAPBJYPUDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428410 |

Source

|

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2'-diethoxy-4,5'-bipyridine | |

CAS RN |

871269-04-4 |

Source

|

| Record name | 5′-Bromo-2′,6-diethoxy-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)